molecular formula C13H22N2O3 B13999957 Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate CAS No. 92107-39-6

Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate

Cat. No.: B13999957
CAS No.: 92107-39-6
M. Wt: 254.33 g/mol
InChI Key: FWGHLMSTDIJJIO-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate is a multifunctional ester characterized by a heptanoate backbone substituted with an acetylamino (-NHCOCH₃), cyano (-CN), and methyl (-CH₃) group at the 2-, 2-, and 3-positions, respectively. The cyano and acetylamino groups are reactive sites for nucleophilic additions or cyclization reactions, while the methyl group introduces steric effects that may influence regioselectivity or stability .

Properties

CAS No.

92107-39-6

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

ethyl 2-acetamido-2-cyano-3-methylheptanoate

InChI

InChI=1S/C13H22N2O3/c1-5-7-8-10(3)13(9-14,15-11(4)16)12(17)18-6-2/h10H,5-8H2,1-4H3,(H,15,16)

InChI Key

FWGHLMSTDIJJIO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C(C#N)(C(=O)OCC)NC(=O)C

Origin of Product

United States

Preparation Methods

Esterification of Amino Acids to Form Amino Acid Esters

A foundational step in synthesizing ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate is the preparation of the amino acid ester intermediate. This is typically achieved by reacting the corresponding amino acid with thionyl chloride in an alcohol solvent such as methanol or ethanol at low temperature (0 °C), followed by stirring for several hours (8–10 h). The reaction proceeds via activation of the carboxylic acid group and subsequent ester formation. The resulting amino acid ester hydrochloride salt is isolated by concentration and washing with anhydrous ether, then dried under vacuum to yield a white powder.

Step Reagents & Conditions Outcome
1 Amino acid + Thionyl chloride in methanol at 0 °C Formation of amino acid methyl ester HCl
2 Stirring for 8–10 hours Completion of esterification
3 Concentration and washing with ether Isolation of pure amino acid ester salt

This method has been reported with yields up to 87% and is well-documented for various amino acids.

Amide Bond Formation via Coupling Reagents

The introduction of the acetylamino group and formation of the amide bond in this compound can be efficiently achieved using modern coupling reagents such as OxymaPure combined with diisopropylcarbodiimide (DIC). This system activates the carboxylic acid moiety to form an active ester intermediate, which then reacts with the amino component to form the amide bond under mild conditions.

Typical procedure:

  • Mix the carboxylic acid (1 mmol), OxymaPure (1 mmol), and DIC (1 mmol) in dimethylformamide (DMF) at 0 °C.
  • Stir for 5 minutes to generate the active ester.
  • Add a base such as diisopropylethylamine (DIEA, 1 mmol) and the amino acid ester (1 mmol).
  • Stir at 0 °C for 1 hour, then allow the reaction to proceed overnight at room temperature.
  • Workup involves extraction with acid/base washes and drying over anhydrous magnesium sulfate, followed by recrystallization to purify the product.
Reagent Purpose Notes
OxymaPure Coupling additive to reduce racemization Enhances coupling efficiency
DIC Carbodiimide coupling reagent Activates carboxylic acid
DIEA Base Neutralizes acids, promotes coupling
DMF Solvent Polar aprotic, dissolves reagents

This method is known for high yields and stereochemical integrity, crucial for α-amino acid derivatives.

Introduction of the Cyano Group

The cyano group at the α-position is typically introduced through cyanoacetylation or related reactions involving cyanoacetyl chloride or cyanoacetic acid derivatives. One approach involves reacting cyanoacetyl chloride with an amine in the presence of a base such as triethylamine at low temperature (around 0 °C to room temperature). The triethylamine hydrochloride precipitate is filtered off, and the crude product is purified by solvent evaporation and chromatographic methods.

Step Reagents & Conditions Outcome
1 Amine + cyanoacetyl chloride + triethylamine at 0 °C Formation of cyanoacetamide intermediate
2 Stirring and filtration of triethylamine HCl Removal of byproducts
3 Solvent evaporation and chromatographic purification Pure cyanoacetamide derivative

This step is critical for installing the cyano functionality with high regioselectivity and purity.

Knoevenagel Condensation for Cyano-Substituted Derivatives

For derivatives related to this compound, Knoevenagel condensation has been employed to attach cyano-substituted groups onto the molecule. This involves condensing an active methylene compound (such as ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) with substituted benzaldehydes in the presence of catalytic piperidine and acetic acid under reflux in toluene for 5–6 hours. The reaction progress is monitored by thin-layer chromatography (TLC), and products are isolated by filtration and recrystallization.

Step Reagents & Conditions Outcome
1 Active methylene compound + substituted benzaldehyde + piperidine + acetic acid in toluene Knoevenagel condensation
2 Reflux for 5–6 hours Formation of cyano-substituted acrylamides
3 Cooling, filtration, recrystallization Pure product with 55–95% yield

This method is useful for synthesizing cyano-containing acrylamides, which are structurally related to the target compound.

Comparative Data Table of Preparation Methods

Preparation Step Method/Conditions Yield (%) Notes References
Amino Acid Esterification Thionyl chloride in methanol, 0 °C, 8–10 h ~87 Produces amino acid methyl ester HCl
Amide Bond Formation OxymaPure/DIC coupling in DMF, 0 °C to rt High Mild, racemization-free, high purity
Cyano Group Introduction Cyanoacetyl chloride + amine + TEA, 0 °C Moderate Requires chromatographic purification
Knoevenagel Condensation Piperidine + acetic acid in toluene, reflux 5–6 h 55–95 For cyano-substituted acrylamides

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogenation catalysts.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Hydrolysis: Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoic acid.

    Reduction: Ethyl 2-(acetylamino)-2-amino-3-methylheptanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition, as well as in cell-based assays to evaluate biological activity.

Mechanism of Action

The mechanism of action of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through interactions with their active sites. The acetylamino and cyano groups can form hydrogen bonds and other interactions with target proteins, leading to modulation of their activity. The exact molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Key structural analogs include:

Compound Name Substituents/Functional Groups Key Differences from Target Compound Applications/Reactivity
Ethyl 2-cyano-3-methyl-2-butenoate Cyano, methyl, ethoxycarbonyl Shorter chain (butenoate vs. heptanoate) Precursor for heterocyclic synthesis
Ethyl 2-cyano-3-phenylacrylate Cyano, phenyl, ethoxycarbonyl Aromatic phenyl vs. aliphatic methyl Polymer additives, R&D
Ethyl 2-(acetylamino)-3-(3-nitrophenyl)propanoate Acetylamino, nitro, ethoxycarbonyl Nitro group introduces electron-withdrawing effects Pharmaceutical intermediates
Methyl 2-benzoylamino-3-oxobutanoate Benzoylamino, oxo, methoxycarbonyl Oxo group enhances electrophilicity Cyclocondensation reactions

Key Observations :

  • Electron Modulation: The nitro group in ethyl 2-(acetylamino)-3-(3-nitrophenyl)propanoate enhances electrophilicity, making it more reactive in aromatic substitution compared to the target compound’s methyl group .

Physicochemical Properties

Property Ethyl 2-(Acetylamino)-2-cyano-3-methylheptanoate Ethyl 2-cyano-3-phenylacrylate Ethyl 2-cyano-3-methyl-2-butenoate
Molecular Weight ~280.3 g/mol (estimated) 201.22 g/mol 169.19 g/mol
Boiling Point Not reported Not reported 220–225°C (predicted)
Solubility Likely soluble in DMSO, DMF Soluble in chloroform, acetone Soluble in ethanol, ether
Reactivity Moderate (cyano/acetylamino) High (phenyl/cyano) High (short-chain ester)

Biological Activity

Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological implications of this compound, drawing from various studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with appropriate amines under specific conditions. The characterization of the synthesized compound is usually performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure.

Table 1: Characterization Techniques and Results

TechniqueObservations
NMR Spectroscopy Distinct peaks corresponding to functional groups observed at δ 1.99 (s, 3H, COCH₃) and δ 7.27–7.73 (m, aromatic protons)
IR Spectroscopy Characteristic peaks at 3270 cm⁻¹ (NH), 1679 cm⁻¹ (C=O), and 1601 cm⁻¹ (C=C)
Mass Spectrometry Molecular ion peak consistent with the expected molecular weight

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Studies have shown that derivatives of cyano compounds can possess significant antimicrobial properties. For instance, a study demonstrated that compounds with similar structures inhibited the growth of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been investigated in vitro. It was found to reduce the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential use in treating inflammatory diseases.

Anticancer Potential

Recent research has explored the anticancer properties of this compound. In vitro assays revealed that it induces apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression.

Case Studies

  • Antimicrobial Study : A study conducted on various derivatives showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics.
  • Anti-inflammatory Research : In a controlled experiment using lipopolysaccharide-stimulated macrophages, treatment with this compound resulted in a significant decrease in TNF-α levels by approximately 40%, suggesting its efficacy as an anti-inflammatory agent.
  • Anticancer Investigation : In a study involving human breast cancer cell lines, treatment with this compound led to a reduction in cell viability by over 60% after 48 hours of exposure.

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